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molecular formula C10H13NO2Si B8558972 2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide

2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide

Cat. No. B8558972
M. Wt: 207.30 g/mol
InChI Key: CVDXEIUNCKWNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776857B2

Procedure details

2-(Trimethylsilyl)furo[3,2-b]pyridine (14.68 g, 76.7 mmol) was dissolved in 80 mL DCM and cooled to 0° C. m-CPBA (33.1 g, 192 mmol) was dissolved in 160 mL DCM and slowly added to the reaction vessel. Upon complete addition, the reaction was warmed to RT and stirred for three hours. Reaction was diluted with DCM and washed twice with saturated sodium bicarbonate solution. 30 g of carbonate scavenger beads (—30 mmol) were added to the organic layer and the solution was stirred for 30 minutes. The reaction was filtered, washed with brine, dried with sodium sulfate, filtered, and concentrated. The material was purified via column chromatography (gradient elution 0-10% MeOH:DCM) to afford 2-(trimethylsilyl)furo[3,2-b]pyridine N-oxide as a light brown oil that solidified under high vacuum. MS: M+H+=208.2
Quantity
14.68 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[O:11][C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.C1C=C(Cl)C=C(C(OO)=[O:22])C=1>C(Cl)Cl>[CH3:1][Si:2]([CH3:13])([CH3:12])[C:3]1[O:11][C:10]2[C:5](=[N+:6]([O-:22])[CH:7]=[CH:8][CH:9]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
14.68 g
Type
reactant
Smiles
C[Si](C1=CC2=NC=CC=C2O1)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
33.1 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly added to the reaction vessel
ADDITION
Type
ADDITION
Details
Upon complete addition
CUSTOM
Type
CUSTOM
Details
Reaction
WASH
Type
WASH
Details
washed twice with saturated sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
30 g of carbonate scavenger beads (—30 mmol) were added to the organic layer
STIRRING
Type
STIRRING
Details
the solution was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The material was purified via column chromatography (gradient elution 0-10% MeOH:DCM)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C[Si](C1=CC2=[N+](C=CC=C2O1)[O-])(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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